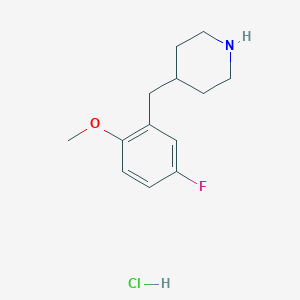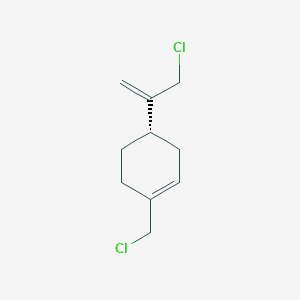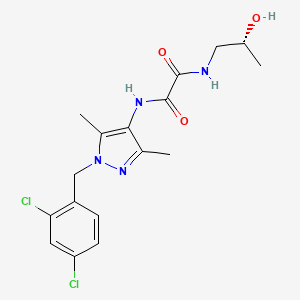![molecular formula C14H26O3Si2 B12625725 [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-45-5](/img/structure/B12625725.png)
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to a phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methoxy-5-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methoxy-5-methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(HCl)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
化学反応の分析
Types of Reactions
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
Substitution: Substitution of the trimethylsilyl groups can yield various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart hydrophobicity and enhance thermal stability.
Organic Synthesis: The compound serves as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
作用機序
The mechanism of action of [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl groups. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection are required.
類似化合物との比較
Similar Compounds
[(5-Allyl-3-methoxy-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with an allyl group instead of a methyl group.
[(1-Methoxy-1,3-propanediyl)bis(oxy)]bis(trimethylsilane): Similar structure but with a different phenylene core.
Uniqueness
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to the presence of both methoxy and methyl groups on the phenylene core, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various applications in materials science and organic synthesis.
特性
CAS番号 |
919289-45-5 |
|---|---|
分子式 |
C14H26O3Si2 |
分子量 |
298.52 g/mol |
IUPAC名 |
(2-methoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H26O3Si2/c1-11-9-12(15-2)14(17-19(6,7)8)13(10-11)16-18(3,4)5/h9-10H,1-8H3 |
InChIキー |
LFKTUPLMPJVMGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O[Si](C)(C)C)O[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
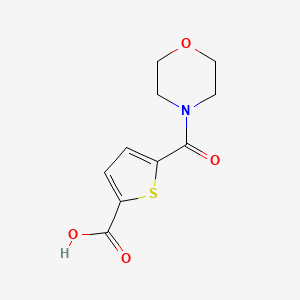
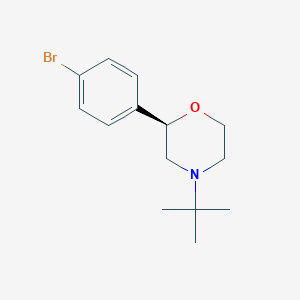
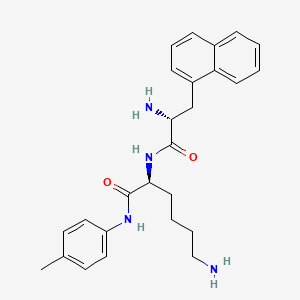
![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
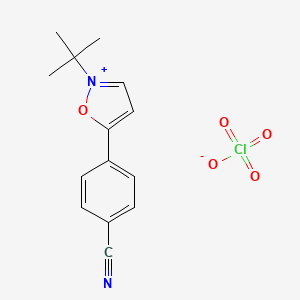
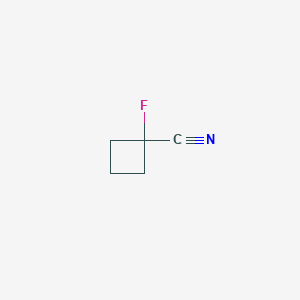
![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
